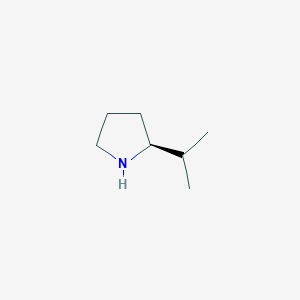

(2S)-2-Isopropylpyrrolidine

Vue d'ensemble

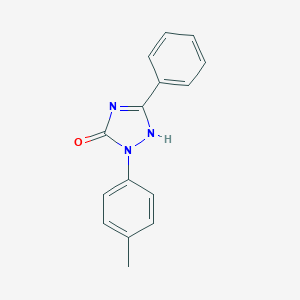

Description

(2S)-2-Isopropylpyrrolidine is a pyrrolidine derivative with an isopropyl group at the second position of the pyrrolidine ring. This compound is of interest due to its involvement in the synthesis of various chemical and pharmaceutical products. The following sections detail the synthesis, molecular structure analysis, chemical reactions, and properties of (2S)-2-Isopropylpyrrolidine.

Synthesis Analysis

The synthesis of related pyrrolidine compounds often involves starting materials such as L-proline or 4-hydroxy-L-proline, leading to various substituted pyrrolidines through different synthetic routes. For example, Fu et al. (2006) described the synthesis of a complex pyrrolidine derivative using (2S,4R)-4-hydroxy-L-proline and L-proline, characterized through several spectroscopic methods and X-ray diffraction analysis (Fu et al., 2006). Similarly, Boto et al. (2001) detailed a synthesis approach for 2,3-disubstituted pyrrolidines via a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acids, providing a pathway that could be adapted for the synthesis of (2S)-2-Isopropylpyrrolidine (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is typically characterized using spectroscopic methods such as IR, NMR, and HRMS, along with X-ray crystallography. The structure is influenced by the substitution pattern on the pyrrolidine ring, which affects the compound's stereochemistry and conformation (Fu et al., 2006).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, depending on the functional groups present. For instance, Salvarese et al. (2015) explored the coordination properties of isopropylxanthate and pyridine-2-thiolate with a Re(III)/Tc(III) phosphinothiolate moiety, demonstrating the reactivity of substituted pyrrolidines in forming stable hexacoordinated complexes (Salvarese et al., 2015).

Applications De Recherche Scientifique

-

Pharmaceutical Testing

-

Anti-counterfeit Applications

- A study mentioned the use of silicon nanocrystals (SiNCs) in anti-counterfeit applications . While “(2S)-2-Isopropylpyrrolidine” was not specifically mentioned, it’s possible that similar compounds could be used in this field. The study demonstrated aging-resistant fluorescent anti-counterfeiting coatings based on red fluorescent silicon nanocrystals . The coatings were

Safety And Hazards

This involves understanding the compound’s toxicity, its handling precautions, and its disposal procedures.

Orientations Futures

This involves identifying unanswered questions about the compound and proposing future research directions.

For a specific compound, you would need to search the scientific literature for papers that have studied these aspects of the compound. Review articles can be particularly helpful as they summarize the findings of many different papers. Please consult with a chemistry professional or a librarian for further assistance.

Propriétés

IUPAC Name |

(2S)-2-propan-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOADRGAJWNJVGC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285997 | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Isopropylpyrrolidine | |

CAS RN |

41720-99-4 | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41720-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)

![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)